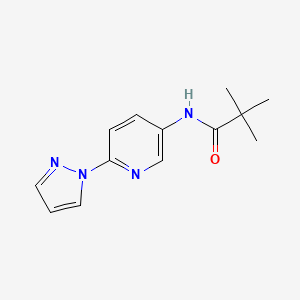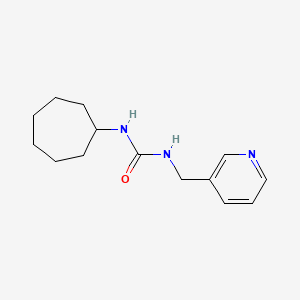
(2-chlorophenyl)methyl 1H-indazole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-chlorophenyl)methyl 1H-indazole-3-carboxylate, also known as JWH-018, is a synthetic cannabinoid that was first synthesized in 1995 by John W. Huffman. JWH-018 is one of the most commonly used synthetic cannabinoids and is often used as a research chemical.
作用機序
(2-chlorophenyl)methyl 1H-indazole-3-carboxylate acts as a full agonist at the cannabinoid receptors in the brain. It binds to both the CB1 and CB2 receptors, which are located throughout the body. The activation of these receptors leads to a variety of physiological effects, including altered perception, mood, and appetite.
Biochemical and Physiological Effects:
(2-chlorophenyl)methyl 1H-indazole-3-carboxylate has been shown to produce a range of biochemical and physiological effects in both animals and humans. These effects include increased heart rate, blood pressure, and body temperature, as well as altered perception, mood, and appetite. (2-chlorophenyl)methyl 1H-indazole-3-carboxylate has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
実験室実験の利点と制限
One advantage of using (2-chlorophenyl)methyl 1H-indazole-3-carboxylate in lab experiments is its high potency and selectivity for the cannabinoid receptors. This allows researchers to study the effects of cannabinoids on the brain without the confounding effects of other compounds. However, (2-chlorophenyl)methyl 1H-indazole-3-carboxylate is a synthetic compound and may not accurately reflect the effects of natural cannabinoids found in the body. Additionally, the use of (2-chlorophenyl)methyl 1H-indazole-3-carboxylate in lab experiments is controversial due to its potential for abuse and lack of regulation.
将来の方向性
There are many future directions for (2-chlorophenyl)methyl 1H-indazole-3-carboxylate research. One area of interest is the development of new synthetic cannabinoids with improved selectivity and potency. Another area of interest is the investigation of the long-term effects of synthetic cannabinoids on the brain and body. Finally, there is a need for more research on the potential therapeutic applications of synthetic cannabinoids, particularly in the treatment of neurodegenerative diseases and chronic pain.
合成法
The synthesis of (2-chlorophenyl)methyl 1H-indazole-3-carboxylate involves the reaction of 1H-indazole-3-carboxylic acid with 2-chlorobenzyl chloride in the presence of a base such as triethylamine. The resulting product is then esterified with methyl iodide to form (2-chlorophenyl)methyl 1H-indazole-3-carboxylate. The purity of the final product can be increased by recrystallization and chromatography.
科学的研究の応用
(2-chlorophenyl)methyl 1H-indazole-3-carboxylate has been used extensively in scientific research to study the cannabinoid receptors in the brain. It is often used as a reference compound in studies investigating the effects of synthetic cannabinoids on the brain. (2-chlorophenyl)methyl 1H-indazole-3-carboxylate has also been used to investigate the role of the endocannabinoid system in various physiological processes, such as pain modulation and appetite regulation.
特性
IUPAC Name |
(2-chlorophenyl)methyl 1H-indazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O2/c16-12-7-3-1-5-10(12)9-20-15(19)14-11-6-2-4-8-13(11)17-18-14/h1-8H,9H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JABHYMFGIKTXHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC(=O)C2=NNC3=CC=CC=C32)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-chlorophenyl)methyl 1H-indazole-3-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl-(3-fluorophenyl)methanone](/img/structure/B7470740.png)

![Cyclopentyl(1,2-dihydroimidazo[1,2-a]benzimidazol-3-yl)methanone](/img/structure/B7470762.png)




![4-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]amino]benzonitrile](/img/structure/B7470799.png)


![Cyclohexyl-[4-(2-hydroxyphenyl)piperazin-1-yl]methanone](/img/structure/B7470812.png)
![1-(1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl)butan-1-one](/img/structure/B7470825.png)
